Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole rings . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which also exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a synthetic compound classified within the isoxazole derivatives. Its structure comprises a five-membered isoxazole ring fused to a dihydrobenzo moiety, along with a carboxylate group and a ketone functional group. These structural features contribute to its potential biological activity, making it a candidate for further research in pharmacological applications.
- Molecular Formula : C₁₀H₉N₁O₃
- Molecular Weight : Approximately 207.18 g/mol
Structural Features
Feature | Description |
---|---|
Isoxazole Ring | A five-membered ring containing nitrogen |
Dihydrobenzo Moiety | A fused aromatic system enhancing stability |
Carboxylate Group | Contributes to solubility and reactivity |
Ketone Functional Group | Increases electrophilic character |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- Compounds similar to this compound have shown effectiveness against various microbial infections. These compounds may serve as lead structures for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Similar isoxazole derivatives have been reported to possess anticancer properties, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that modifications in the isoxazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
-
Synthesis Methodologies :
- Various synthetic pathways have been explored to obtain this compound, often involving multi-step reactions with starting materials like ethyl acetoacetate and substituted phenols. The synthesis typically includes cyclization reactions under acidic conditions, yielding high purity products suitable for biological testing .
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of bacterial growth and reduced inflammatory responses in cell cultures. For instance, one study reported that specific derivatives inhibited the growth of Staphylococcus aureus by over 50% at concentrations as low as 10 µg/mL.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
Ethyl 4-(2-hydroxyphenyl)-2-methylisoxazole-5-carboxylate | Antimicrobial and anti-inflammatory | Enhanced solubility due to hydroxyl group |
Benzothiazole derivatives | Diverse biological activities including anticancer effects | Incorporation of sulfur increases reactivity |
Isoxazoles with halogen substituents | Altered electronic properties affecting reactivity and biological activity | Variations in substitution patterns |
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)6-3-4-7-8(5-6)15-11-9(7)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
DSJDDAVLZWJPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NO2 |
Origin of Product |
United States |
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